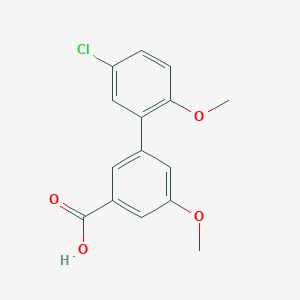
2-Methoxy-3-(3-trifluoromethylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-(3-trifluoromethylphenyl)benzoic acid (95%) is a synthetic compound that has been studied for its potential applications in biochemistry and physiology. It is a small molecule with a molecular weight of 294.37 g/mol and a melting point of 118-120 °C. It is soluble in water and is an important intermediate in the synthesis of various drugs and compounds. This compound has been studied for its potential use in the development of drugs, biocatalysts, and other organic compounds.
Aplicaciones Científicas De Investigación
2-Methoxy-3-(3-trifluoromethylphenyl)benzoic acid (95%) has been studied for its potential applications in biochemistry and physiology. It has been used as a starting material in the synthesis of various drugs and compounds, such as antifungal agents, anti-inflammatory agents, and anticonvulsants. Additionally, it has been used as a reagent in the synthesis of a variety of organic compounds, such as esters, amides, and thiols.
Mecanismo De Acción
2-Methoxy-3-(3-trifluoromethylphenyl)benzoic acid (95%) is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is believed to inhibit the activity of these enzymes by binding to their active sites, thus preventing the formation of their respective products.
Biochemical and Physiological Effects
2-Methoxy-3-(3-trifluoromethylphenyl)benzoic acid (95%) has been studied for its potential effects on biochemical and physiological processes. It has been shown to have anti-inflammatory, anticonvulsant, and antifungal properties. Additionally, it has been studied for its potential effects on the central nervous system, cardiovascular system, and immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-3-(3-trifluoromethylphenyl)benzoic acid (95%) is a relatively safe compound to work with in the laboratory. It is relatively stable and easy to handle, and is also relatively non-toxic. However, it is important to note that it is a highly reactive compound and should be handled with care. Additionally, it should be stored in a cool, dry place and should not be exposed to direct sunlight or other sources of heat or light.
Direcciones Futuras
The potential applications of 2-Methoxy-3-(3-trifluoromethylphenyl)benzoic acid (95%) are vast and varied. Possible future directions include further research into its potential use as a starting material in the synthesis of various drugs and compounds, as well as its potential use as a reagent in the synthesis of organic compounds. Additionally, further research could be conducted into its potential effects on biochemical and physiological processes, as well as its potential effects on the central nervous system, cardiovascular system, and immune system. Finally, further research could be conducted into the development of novel uses for this compound, such as its potential use as an antifungal agent, anti-inflammatory agent, or anticonvulsant.
Métodos De Síntesis
The synthesis of 2-Methoxy-3-(3-trifluoromethylphenyl)benzoic acid (95%) is typically done through a two-step process. The first step involves the reaction of 3-trifluoromethylphenol with acetic anhydride and a catalytic amount of p-toluenesulfonic acid. This reaction yields 3-trifluoromethylphenyl acetate, which is then reacted with methanol and a catalytic amount of p-toluenesulfonic acid to form the desired product.
Propiedades
IUPAC Name |
2-methoxy-3-[3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-13-11(6-3-7-12(13)14(19)20)9-4-2-5-10(8-9)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMVAIBCCDPZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691148 |
Source


|
| Record name | 2-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261789-31-4 |
Source


|
| Record name | 2-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














